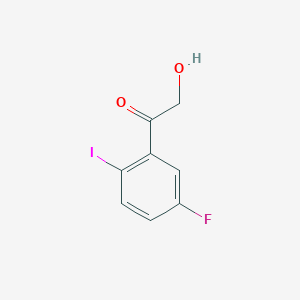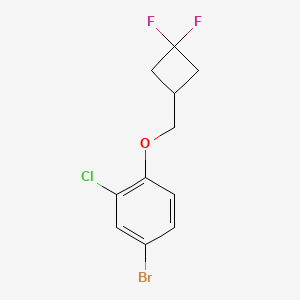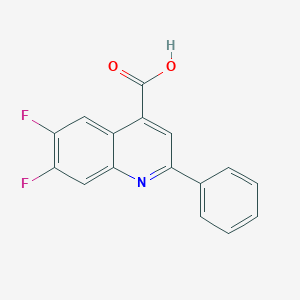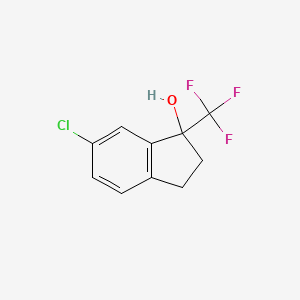
5'-Fluoro-2'-iodo-2-hydroxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD31567236” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31567236” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of “MFCD31567236” is carried out in large-scale reactors where the reaction conditions are optimized for maximum efficiency. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: “MFCD31567236” undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
“MFCD31567236” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD31567236” involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in therapeutic applications or chemical reactions.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: “MFCD31567236” is unique due to its specific structural features and reactivity. Compared to similar compounds, it may offer advantages such as higher stability, better solubility, or more efficient catalytic properties.
Properties
Molecular Formula |
C8H6FIO2 |
|---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
1-(5-fluoro-2-iodophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6FIO2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,11H,4H2 |
InChI Key |
NSMLGQBISMBXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13715933.png)
![2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)





![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)

![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)



